molecular formula C18H22N6O5 B12801429 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid CAS No. 20806-58-0

2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid

Cat. No.: B12801429
CAS No.: 20806-58-0
M. Wt: 402.4 g/mol
InChI Key: NLKFMOJPRPYHDV-UHFFFAOYSA-N
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Description

2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid is a complex organic compound that features a pyrimidine ring substituted with amino groups and a benzoyl group linked to a pentanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid typically involves multiple steps, starting with the preparation of the pyrimidine ring. The pyrimidine ring is synthesized through a series of reactions involving the condensation of appropriate amines and aldehydes. The benzoyl group is then introduced via a Friedel-Crafts acylation reaction, followed by the attachment of the pentanedioic acid moiety through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pH, and reaction time, as well as using catalysts to enhance the reaction rates. The use of continuous flow reactors and automated synthesis platforms can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in a wide range of substituted products, depending on the nucleophile employed .

Scientific Research Applications

2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to the activation or inhibition of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[[4-[(2,4-Diaminopyrimidin-5-yl)methyl-methyl-amino]benzoyl]amino]pentanedioic acid is unique due to its specific structural features, such as the combination of a pyrimidine ring with a benzoyl group and a pentanedioic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

20806-58-0

Molecular Formula

C18H22N6O5

Molecular Weight

402.4 g/mol

IUPAC Name

2-[[4-[(2,4-diaminopyrimidin-5-yl)methyl-methylamino]benzoyl]amino]pentanedioic acid

InChI

InChI=1S/C18H22N6O5/c1-24(9-11-8-21-18(20)23-15(11)19)12-4-2-10(3-5-12)16(27)22-13(17(28)29)6-7-14(25)26/h2-5,8,13H,6-7,9H2,1H3,(H,22,27)(H,25,26)(H,28,29)(H4,19,20,21,23)

InChI Key

NLKFMOJPRPYHDV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CN=C(N=C1N)N)C2=CC=C(C=C2)C(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

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